molecular formula C22H27ClN4O3S B12748502 Benzamide, 3-nitro-N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride CAS No. 145232-63-9

Benzamide, 3-nitro-N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride

Cat. No.: B12748502
CAS No.: 145232-63-9
M. Wt: 463.0 g/mol
InChI Key: FBCYVDBGUZGQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-nitro-N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a nitro group, and a piperidine ring, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-nitro-N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride typically involves multiple steps One common method starts with the nitration of benzamide to introduce the nitro groupThe final step involves the addition of the thioxomethyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-nitro-N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a useful tool for probing the activity of enzymes and receptors .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products .

Mechanism of Action

The mechanism of action of Benzamide, 3-nitro-N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzamide, 3-nitro-N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride apart from similar compounds is its unique combination of functional groups.

Properties

CAS No.

145232-63-9

Molecular Formula

C22H27ClN4O3S

Molecular Weight

463.0 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]-3-nitrobenzamide;hydrochloride

InChI

InChI=1S/C22H26N4O3S.ClH/c27-21(19-7-4-8-20(15-19)26(28)29)24-22(30)23-12-9-17-10-13-25(14-11-17)16-18-5-2-1-3-6-18;/h1-8,15,17H,9-14,16H2,(H2,23,24,27,30);1H

InChI Key

FBCYVDBGUZGQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.